molecular formula C17H19N3O2S B259000 1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone

1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone

Cat. No. B259000
M. Wt: 329.4 g/mol
InChI Key: GYRROBSBRVCYNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone, also known as Ro 31-8220, is a synthetic compound that belongs to the family of protein kinase inhibitors. It has been extensively studied for its potential applications in scientific research.

Mechanism of Action

1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone 31-8220 inhibits PKC by binding to the enzyme's ATP-binding site. This prevents the enzyme from phosphorylating its downstream targets, leading to the inhibition of various cellular processes. In addition to PKC, 1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone 31-8220 has also been found to inhibit other kinases, including c-Jun N-terminal kinase (JNK) and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects
1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone 31-8220 has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and leukemia cells. 1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone 31-8220 has also been shown to modulate the immune response by inhibiting the activation of T cells and the production of cytokines. In addition, 1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone 31-8220 has been found to have neuroprotective effects by inhibiting the activation of microglia and astrocytes.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone 31-8220 is its potency as a PKC inhibitor. It has been found to be more potent than other PKC inhibitors, such as staurosporine and bisindolylmaleimide. 1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone 31-8220 has also been shown to have a long half-life, which makes it suitable for use in in vivo experiments. However, one of the limitations of 1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone 31-8220 is its lack of selectivity for PKC isoforms. It has been found to inhibit all PKC isoforms, which may limit its use in studying the specific functions of individual isoforms.

Future Directions

There are several future directions for the study of 1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone 31-8220. One area of research is the development of more selective PKC inhibitors that can target specific isoforms. This would allow for the study of the specific functions of individual PKC isoforms. Another area of research is the study of the neuroprotective effects of 1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone 31-8220 in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the potential use of 1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone 31-8220 as a therapeutic agent for cancer and autoimmune diseases should be further explored.

Synthesis Methods

The synthesis of 1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone 31-8220 involves the reaction of 5-methoxy-1,2-dimethylindole-3-acetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-methyl-2-aminothiazole to yield 1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone 31-8220. The overall yield of this synthesis is around 30%.

Scientific Research Applications

1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone 31-8220 has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of protein kinase C (PKC), an enzyme that is involved in a wide range of cellular processes. PKC is known to play a role in the regulation of cell growth, differentiation, and apoptosis. 1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone 31-8220 has been shown to inhibit the activity of PKC in various cell types, including neuronal cells, cancer cells, and immune cells.

properties

Product Name

1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

1-(5-methoxy-1,2-dimethylindol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone

InChI

InChI=1S/C17H19N3O2S/c1-10-9-23-17(19-10)18-8-15(21)16-11(2)20(3)14-6-5-12(22-4)7-13(14)16/h5-7,9H,8H2,1-4H3,(H,18,19)

InChI Key

GYRROBSBRVCYNP-UHFFFAOYSA-N

SMILES

CC1=CSC(=N1)NCC(=O)C2=C(N(C3=C2C=C(C=C3)OC)C)C

Canonical SMILES

CC1=CSC(=N1)NCC(=O)C2=C(N(C3=C2C=C(C=C3)OC)C)C

Origin of Product

United States

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